
L-Glutamic acid,N-(1-oxotetradecyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido L-glutámico, N-(1-oxotetradecil)-(9CI) es un derivado del ácido L-glutámico, donde el grupo amino se sustituye por un grupo 1-oxotetradecil. Este compuesto es conocido por sus propiedades surfactantes y se utiliza comúnmente en diversas aplicaciones industriales y científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido L-glutámico, N-(1-oxotetradecil)-(9CI) generalmente implica la acilación del ácido L-glutámico con un cloruro de tetradecanoilo en presencia de una base como la piridina o la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acilo. El producto se purifica luego mediante recristalización o cromatografía.
Métodos de producción industrial
En entornos industriales, la producción de Ácido L-glutámico, N-(1-oxotetradecil)-(9CI) se amplía utilizando rutas sintéticas similares, pero con condiciones de reacción optimizadas para aumentar el rendimiento y la pureza. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido L-glutámico, N-(1-oxotetradecil)-(9CI) experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: El grupo amino se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se utilizan para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados del Ácido L-glutámico, N-(1-oxotetradecil)-(9CI) con grupos funcionales modificados, que pueden utilizarse posteriormente en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
El Ácido L-glutámico, N-(1-oxotetradecil)-(9CI) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como surfactante en diversas reacciones químicas para mejorar la solubilidad y las velocidades de reacción.
Biología: Se emplea en medios de cultivo celular para mejorar el crecimiento y la viabilidad de las células.
Medicina: Se ha investigado su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad y capacidad para formar micelas.
Industria: Se utiliza en la formulación de productos para el cuidado personal, detergentes y emulsionantes.
Mecanismo De Acción
El mecanismo de acción del Ácido L-glutámico, N-(1-oxotetradecil)-(9CI) implica su capacidad para interactuar con las membranas lipídicas y las proteínas. Las propiedades surfactantes del compuesto le permiten reducir la tensión superficial y formar micelas, que pueden encapsular moléculas hidrofóbicas. Esta propiedad es particularmente útil en los sistemas de administración de fármacos, donde el compuesto puede mejorar la solubilidad y la biodisponibilidad de los fármacos poco solubles.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido L-glutámico, N-(1-oxododecil)-(9CI)
- Ácido L-glutámico, N-(1-oxooctadecil)-(9CI)
- Ácido L-glutámico, N-(1-oxodecil)-(9CI)
Unicidad
El Ácido L-glutámico, N-(1-oxotetradecil)-(9CI) es único debido a su longitud de cadena específica, que proporciona un equilibrio óptimo entre la hidrofobicidad y la hidrofilicidad. Este equilibrio mejora sus propiedades surfactantes y lo hace particularmente efectivo en aplicaciones que requieren la formación de micelas y la reducción de la tensión superficial.
Propiedades
Fórmula molecular |
C19H35NO5 |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
2-(tetradecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25) |
Clave InChI |
MTJZWYHTZFVEGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


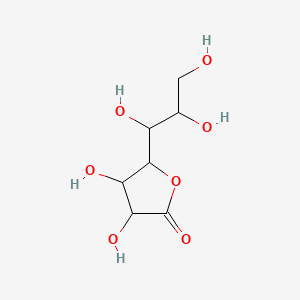

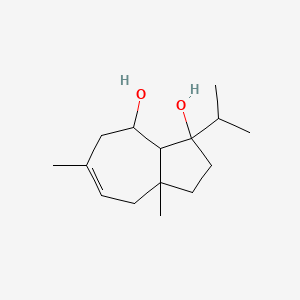
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
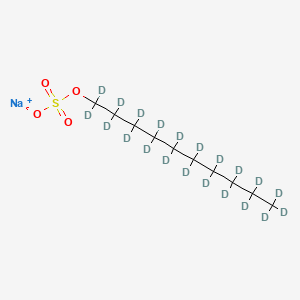
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
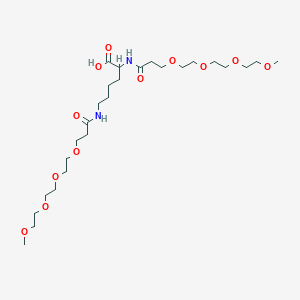
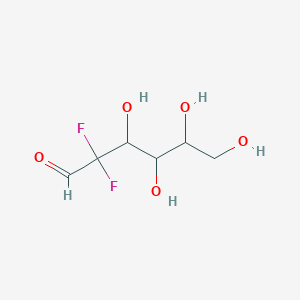

![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
